Haloperidol hydrochloride

Vue d'ensemble

Description

Haloperidol is an antipsychotic medicine used to treat schizophrenia and other psychoses. It is also used to control motor and speech tics in people with Tourette’s syndrome . Haloperidol is a high potency first-generation (typical) antipsychotic and one of the most frequently used antipsychotic medications worldwide .

Synthesis Analysis

Haloperidol HCl salt was synthesized from the free base at a laboratory . A method for synthesis of the haloperidol drug intermediate 4-chlorobutyronitrile has been described .Molecular Structure Analysis

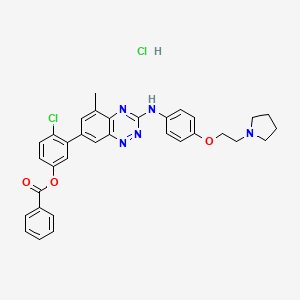

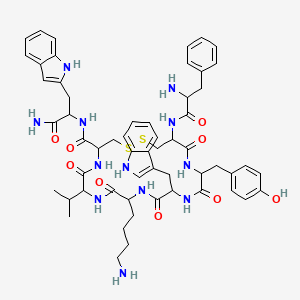

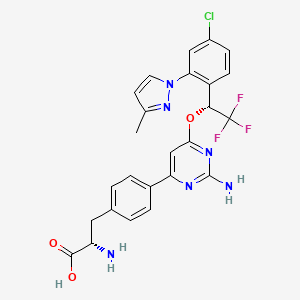

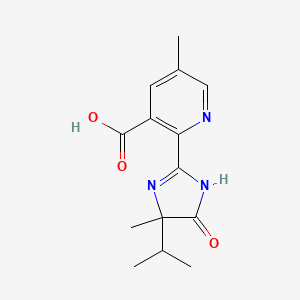

Haloperidol has a molecular formula of C21H23ClFNO2 and an average mass of 375.864 Da . The structure of Haloperidol includes the arrangement of atoms and the chemical bonds that hold the atoms together .Chemical Reactions Analysis

Haloperidol blocks dopamine receptors in the treatment of schizophrenia, acute psychosis, and delirium . It also inhibits serotonin (5-HT), muscarinic and α1-adrenergic receptors .Physical And Chemical Properties Analysis

Haloperidol is a white/ faint yellow odourless amorphous/ microcrystalline powder which is practically insoluble in water . One gram of it dissolves at room temperature in about 15 ml. of chloroform, 50 ml. of acetone, 55 ml. of methanol, ethanol, or ethyl acetate, 90 ml. of ben- zene, 200 ml. of ether or isopropyl alcohol, or 220 ml. of hexane .Applications De Recherche Scientifique

- Application : Haloperidol is considered a first-line treatment for delirium in critically ill patients. However, clinical evidence of efficacy remains limited, and no pharmacokinetic studies had been conducted in ICU patients until recently .

- Key Findings : A pharmacokinetic model was established to describe haloperidol’s pharmacokinetics in ICU patients. The mean population estimates were 51.7 L/h for clearance and 1490 L for the volume of distribution. The calculated half-life was around 22 hours. Interestingly, there was a negative correlation between C-Reactive Protein (CRP) levels and haloperidol clearance, suggesting a possible role of inflammation in dosing variability .

- Key Findings : By using this approach, the solubility of haloperidol was significantly increased, potentially improving its bioavailability .

- Key Findings : Haloperidol exhibits potent CNS depressant activity, with activity ratios compared to chlorpromazine under various experimental conditions .

- Key Findings : Patients taking haloperidol may experience toxic or subtherapeutic effects due to large interindividual differences. Precision dosing strategies are crucial .

Delirium Treatment in Critically Ill Patients

Supersolubilization and Amorphization

Central Nervous System (CNS) Depressant Properties

Precision Dosing Challenges

Mécanisme D'action

Target of Action

Haloperidol hydrochloride is a high potency first-generation (typical) antipsychotic . It primarily targets the dopamine receptor (mainly D2) in the brain . These receptors are particularly located within the mesolimbic and mesocortical systems of the brain .

Mode of Action

Haloperidol exerts its antipsychotic effect through its strong antagonism of the dopamine receptor . This antagonism is thought to improve psychotic symptoms and states that are caused by an over-production of dopamine, such as schizophrenia, which is theorized to be caused by a hyperdopaminergic state within the limbic system of the brain .

Biochemical Pathways

The primary biochemical pathway affected by haloperidol is the dopaminergic pathway . Cortical dopamine-D2-pathways play an important role in regulating these effects and include the nigrostriatal pathway, which is responsible for causing extrapyramidal symptoms (EPS), the mesolimbic and mesocortical pathways, which are responsible for the improvement in positive schizophrenic symptoms .

Pharmacokinetics

Haloperidol is metabolized in the liver, with 50% to 60% undergoing glucuronidation (inactive); 23% CYP3A4-mediated reduction to inactive metabolites (some back-oxidation to haloperidol); and 20% to 30% CYP3A4-mediated N-dealkylation, including minor oxidation pathway to toxic pyridinium derivative . The mean population estimates for clearance and volume of distribution are 51.7 L/h and 1490 L respectively . The calculated half-life is around 22 hours .

Result of Action

The molecular and cellular effects of haloperidol’s action primarily involve the reduction of psychotic symptoms . These include hallucinations, hearing voices, aggression/hostility, disorganized speech, and psychomotor agitation .

Action Environment

The action, efficacy, and stability of haloperidol can be influenced by various environmental factors. For instance, a study found a negative correlation between C-Reactive Protein (CRP) and haloperidol clearance, where clearance decreased significantly with increasing CRP up to a CRP concentration of 100 mg/L . This indicates a possible role of inflammation in influencing the action of haloperidol .

Safety and Hazards

Haloperidol can cause side effects such as drowsiness, headache, dizziness, uncontrolled muscle movements, feeling restless or anxious, sleep problems, breast enlargement, and irregular menstrual periods . It may also cause serious side effects and should not be used in older adults with dementia-related psychosis . Drinking alcohol with haloperidol can cause side effects .

Propriétés

IUPAC Name |

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClFNO2.ClH/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16;/h3-10,26H,1-2,11-15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRYYMBDXNZQMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24Cl2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042578 | |

| Record name | Haloperidol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Haloperidol hydrochloride | |

CAS RN |

1511-16-6 | |

| Record name | 1-Butanone, 4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1511-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Haloperidol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001511166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Haloperidol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butanone,4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-,hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.215.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALOPERIDOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM06W2ADRY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.